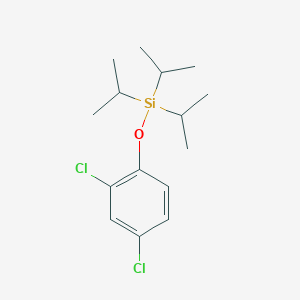

(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE

Description

(2,4-Dichlorophenoxy)tris(propan-2-yl)silane is a silane derivative featuring a 2,4-dichlorophenoxy group bonded to a tris(propan-2-yl)silane core.

Properties

IUPAC Name |

(2,4-dichlorophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERIKHVPXKEGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can be synthesized through a multi-step process involving the chlorination of a suitable benzene derivative followed by the introduction of the triisopropylsilyloxy group. The general synthetic route involves:

Chlorination: A benzene derivative is chlorinated using reagents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring.

Silylation: The chlorinated benzene derivative is then reacted with a silylating agent, such as triisopropylsilyl chloride, in the presence of a base like pyridine or triethylamine to introduce the triisopropylsilyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or dechlorinated compounds, respectively.

Scientific Research Applications

(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE involves its interaction with molecular targets through its functional groups. The chlorine atoms and the triisopropylsilyloxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silane Derivatives with Varied Substituents

Dichlorophenyl Trichlorosilane (CAS 27137-85-5)

- Structure : Features a phenyl group substituted with two chlorine atoms and three chlorides attached to silicon.

- Key Differences : The trichloro groups on silicon confer higher electrophilicity compared to the tris(propan-2-yl) groups in the target compound. This makes dichlorophenyl trichlorosilane more reactive in hydrolysis and coupling reactions, whereas the bulkier isopropyl groups in the target compound likely enhance steric hindrance, reducing reactivity but improving stability .

Ethynyltris(propan-2-yl)silane

- Structure: Contains an ethynyl group (C≡CH) instead of the dichlorophenoxy group.

- Key Differences: The ethynyl group enables click chemistry applications (e.g., alkyne-azide cycloaddition), whereas the dichlorophenoxy group may facilitate interactions with aromatic systems or act as a leaving group in substitution reactions. The tris(propan-2-yl)silane core common to both compounds suggests similar hydrolytic stability .

{[(3aR,6R)-Hexahydro-pyran-5-yl]methoxy}tris(propan-2-yl)silane

- Structure : A complex silane with a hexahydropyran moiety and benzyloxy substituents.

- Key Differences: The carbohydrate-like structure introduces chirality and polar functional groups, contrasting with the planar, hydrophobic dichlorophenoxy group in the target compound. This structural variation implies divergent applications, such as chiral auxiliaries or glycosylation reactions .

Phenoxy Derivatives with Alternative Functional Groups

2,4-D Esters (e.g., 2-Ethylhexyl Ester, Isopropyl Ester)

- Structure: Esters of 2-(2,4-dichlorophenoxy)propionic acid (2,4-D), a common herbicide.

- Key Differences: Unlike the silane-based target compound, these esters feature a carboxylic acid derivative. The ester groups enhance lipophilicity, favoring herbicidal activity through membrane permeability. In contrast, the silane group in (2,4-dichlorophenoxy)tris(propan-2-yl)silane may prioritize applications in surface modification or polymer chemistry .

2-(2,4-Dichlorophenoxy)propionic Acid

- Structure: A carboxylic acid derivative with the same dichlorophenoxy group.

- Key Differences: The carboxylic acid group increases water solubility and acidity (pKa ~2.8), making it suitable for agricultural formulations. The silane analog’s lack of ionizable groups suggests poor aqueous solubility but compatibility with nonpolar matrices .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The tris(propan-2-yl) groups in the target compound likely reduce nucleophilic attack at silicon, enhancing stability compared to trichlorosilanes .

- Electrophilic Reactivity: The dichlorophenoxy group may act as an electron-withdrawing substituent, polarizing the Si–O bond and facilitating nucleophilic substitutions under specific conditions.

- Applications: Potential uses include hydrophobic coatings or crosslinkers in silicone polymers, contrasting with the herbicidal role of 2,4-D derivatives .

Biological Activity

(2,4-Dichlorophenoxy)tris(propan-2-yl)silane, commonly referred to as a silane compound, is notable for its applications in agricultural chemistry and materials science. Its biological activity is primarily associated with its herbicidal properties, particularly in inhibiting plant growth through hormonal disruption. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a silane backbone with three propan-2-yl groups and a dichlorophenoxy moiety, contributing to its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the mimicry of natural plant hormones known as auxins. Auxins are crucial for regulating plant growth and development. The compound acts as a synthetic auxin, leading to uncontrolled growth patterns that can ultimately result in plant death.

Key Mechanisms:

- Hormonal Disruption : The compound interferes with auxin signaling pathways, causing abnormal cell division and elongation.

- Phytotoxicity : It induces physiological stress in plants, leading to symptoms such as leaf curling and wilting.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across different studies:

Case Studies

Several case studies have documented the effects of this compound on various ecological systems.

- Impact on Terrestrial Plants : A study demonstrated that application of the compound at concentrations above 0.2 mM led to significant phytotoxicity in common weeds such as Cynodon dactylon and Echinochloa crus-galli, effectively controlling their growth without affecting nearby crops.

- Aquatic Ecosystem Effects : Research indicated that low concentrations (10 µg/L) could disrupt algal populations in freshwater systems, leading to shifts in community structure and potential impacts on aquatic food webs.

- Soil Microbial Communities : Investigations into soil health revealed that high doses of the compound adversely affected beneficial soil microbes, which are essential for nutrient cycling and soil fertility.

Safety and Environmental Considerations

While this compound is effective as a herbicide, its environmental impact raises concerns regarding non-target organisms. Regulatory assessments have emphasized the need for careful application to mitigate risks to beneficial insects and aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.